molecular formula C6H16O8P2 B609893 PEG2-bis(phosphonic acid) CAS No. 116604-42-3

PEG2-bis(phosphonic acid)

Cat. No. B609893
M. Wt: 278.13
InChI Key: WFYMNIPZKITWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PEG2-bis(phosphonic acid) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The CAS number is 116604-42-3 .


Molecular Structure Analysis

The molecular formula of PEG2-bis(phosphonic acid) is C6H16O8P2 . The molecular weight is 278.1 g/mol .


Physical And Chemical Properties Analysis

PEG2-bis(phosphonic acid) has a molecular weight of 278.1 g/mol and a molecular formula of C6H16O8P2 . It’s a PEG-based PROTAC linker .

Scientific Research Applications

1. Preparation and Synthesis

  • PEG2-bis(phosphonic acid) and related compounds are synthesized using adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures. These methods are useful for creating bis(phosphonomethyl)amino- and bis[(dimethoxyphosphoryl)methyl]amino-terminated poly(ethylene glycol) (PEG) derivatives (Turrin, Hameau, & Caminade, 2012).

2. Nanoparticle Modification and Hybrid Materials

  • PEG2-bis(phosphonic acid) derivatives are used to design hybrid nanomaterials like tetraphosphonate-complex-gold COOH-terminated PEG-coated nanoparticles for phototherapy studies. This involves complexation with gold clusters and further modifications (Monteil et al., 2018).

3. Surface Modification and Adhesion

  • PEG2-bis(phosphonic acid) derivatives are utilized in dendronized PEG tails for surface adhesion applications. These compounds demonstrate significant grafting abilities on silicon wafers and activated silica, highlighting their utility in surface modification technologies (Barrière et al., 2012).

4. Colloidal Stability and Nanoparticle Coating

  • Research indicates the potential of PEG2-bis(phosphonic acid) derivatives in providing colloidal stability and stealthiness to metal oxide nanoparticles, making them suitable for various applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).

5. Energy Storage Applications

  • Phosphonate-functionalized compounds like PEG2-bis(phosphonic acid) have been studied for their role in aqueous redox flow batteries. These compounds contribute to creating stable electrolytes with low capacity fade rates, enhancing the potential of large-scale energy storage solutions (Ji et al., 2019).

6. Catalysis and Polymer Science

  • PEG2-bis(phosphonic acid) derivatives have been synthesized and used as supports for catalysts in reactions like hydrogenation. This application demonstrates the versatility of these compounds in catalysis and material science (Sundell et al., 1993).

7. Pharmacokinetics and Imaging

  • Studies on iron oxide nanoparticles coated with multi-phosphonic acid PEG polymers show extended blood circulation times and delayed hepatic uptake, highlighting their potential in magnetic resonance imaging (MRI) applications (Ramniceanu et al., 2016).

properties

IUPAC Name

2-[2-(2-phosphonoethoxy)ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O8P2/c7-15(8,9)5-3-13-1-2-14-4-6-16(10,11)12/h1-6H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYMNIPZKITWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCP(=O)(O)O)OCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PEG2-bis(phosphonic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PEG2-bis(phosphonic acid)
Reactant of Route 2
PEG2-bis(phosphonic acid)
Reactant of Route 3
PEG2-bis(phosphonic acid)
Reactant of Route 4
PEG2-bis(phosphonic acid)
Reactant of Route 5
PEG2-bis(phosphonic acid)
Reactant of Route 6
PEG2-bis(phosphonic acid)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.